Computed Lipophilicity vs. Unsubstituted Parent Aniline
The target compound exhibits a computed XLogP3 of 3.7, representing a 1.8 log-unit increase (approximately 63-fold higher predicted 1-octanol/water partition) compared to the unsubstituted parent aniline 4-bromo-2-methylaniline (XLogP3 = 1.9). Both values were computed using the same XLogP3 3.0 algorithm on PubChem [1][2]. This lipophilicity difference is attributable to the addition of the N-cyclopropylmethyl group and has direct implications for membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem CID 43560264) |
| Comparator Or Baseline | 4-Bromo-2-methylaniline: XLogP3 = 1.9 (PubChem CID 11423) |
| Quantified Difference | ΔXLogP3 = +1.8 (95% increase; ~63-fold predicted partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024–2025 |
Why This Matters
A 1.8 log-unit lipophilicity difference fundamentally alters compound distribution in biological systems and extraction behavior in synthetic workup, making the unsubstituted aniline unsuitable as a direct replacement.
- [1] PubChem CID 43560264, XLogP3 = 3.7, computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] PubChem CID 11423, 4-bromo-2-methylaniline, XLogP3 = 1.9, computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
